7-Bromo-6-methoxychroman
Overview
Description
7-Bromo-6-methoxychroman is a chemical compound . It is a heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 6-bromo-7-[11C]methylpurine involved the methylation of 6-bromopurine with [11C]CH3I in various solvents and at different temperatures in the presence of potassium carbonate . Another study reported the synthesis of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes with 3- (anilinomethylene)-2-methoxychroman-4-one .Molecular Structure Analysis
The molecular weight of this compound-4-one is 257.08, and its molecular formula is C10H9BrO3 .Chemical Reactions Analysis
In the synthesis of 6-bromo-7-[11C]methylpurine, various solvents and temperatures were used to improve the selectivity of the methylation reaction . The use of less polar solvents, including tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and ethyl acetate (AcOEt), improved the selectivity from 1:1 to 2:1 .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
7-bromo-6-methoxy-3,4-dihydro-2H-chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-12-10-5-7-3-2-4-13-9(7)6-8(10)11/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALRYGFFAKCJBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCO2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253464 | |
Record name | 7-Bromo-3,4-dihydro-6-methoxy-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601253464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40492-57-7 | |
Record name | 7-Bromo-3,4-dihydro-6-methoxy-2H-1-benzopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40492-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-3,4-dihydro-6-methoxy-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601253464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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